Isolongifolene

Catalog No.
S1504220
CAS No.
1135-66-6
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isolongifolene

CAS Number

1135-66-6

Product Name

Isolongifolene

IUPAC Name

(1R)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11?,15-/m0/s1

InChI Key

CQUAYTJDLQBXCQ-MHTVFEQDSA-N

SMILES

CC1(CCC=C2C13CCC(C3)C2(C)C)C

Canonical SMILES

CC1(CCC=C2C13CCC(C3)C2(C)C)C

Isomeric SMILES

CC1(CCC=C2[C@@]13CCC(C3)C2(C)C)C
  • Induction of apoptosis: Isolongifolene has been shown to induce programmed cell death (apoptosis) in various cancer cell lines, including breast, lung, and colon cancer []. This suggests its potential to eliminate cancer cells directly.
  • Anti-proliferative effects: Studies have demonstrated that isolongifolene can suppress the proliferation of cancer cells, potentially hindering tumor growth [].
  • Modulation of signaling pathways: Isolongifolene may influence specific signaling pathways involved in cancer development and progression. For example, research suggests it might affect the NF-κB pathway, which plays a role in cell survival and proliferation [].

Isolongifolene is a naturally occurring sesquiterpene with the chemical formula C15H24C_{15}H_{24}. It is an isomer of longifolene and is characterized by its unique woody and amber odor, making it valuable in the perfumery and fragrance industries. Isolongifolene is typically derived from the essential oils of various plants and has gained attention for its potential applications in food and pharmaceuticals due to its aromatic properties and biological activities .

Research suggests isolongifolene possesses several potential mechanisms of action:

  • Tyrosinase Inhibition: Isolongifolene may inhibit tyrosinase, an enzyme involved in melanin production. This could have implications for skin lightening and treatment of hyperpigmentation disorders [].
  • Anti-cancer Properties: Studies indicate isolongifolene may possess anti-cancer properties. Research using chitosan nanoparticles loaded with isolongifolene showed promise in overcoming multi-drug resistance in cancer cells [].
, primarily involving oxidation and epoxidation. One notable reaction is its oxidation with peracetic acid or hydrogen peroxide in the presence of acidic catalysts, which can convert isolongifolene into isolongifolene epoxide or ketones . The Prins reaction, where isolongifolene reacts with formaldehyde in the presence of acids, also produces various alcohols and esters, further expanding its chemical utility .

Isolongifolene exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for natural preservatives in food products. Additionally, its potential therapeutic effects are being explored in pharmacological research due to its ability to modulate biological pathways .

Several methods exist for synthesizing isolongifolene:

  • From Longifolene: The most common method involves the conversion of longifolene into isolongifolene using solid acid catalysts in a single-step process that is eco-friendly and efficient .
  • Oxidation: Isolongifolene can be oxidized using peracetic acid or hydrogen peroxide under acidic conditions to yield various derivatives, including epoxides and ketones .
  • Prins Reaction: This method involves reacting isolongifolene with formaldehyde in the presence of Lewis acids to produce alcohols and esters .

Isolongifolene finds applications across various industries:

  • Perfumery: Its distinctive scent makes it a popular ingredient in fragrances.
  • Food Industry: Used as a flavoring agent due to its aromatic properties.
  • Pharmaceuticals: Investigated for its potential health benefits, including antimicrobial activity.
  • Cosmetics: Incorporated into personal care products for fragrance enhancement .

Research on isolongifolene's interactions with atmospheric chemicals has shown that it reacts with radicals such as nitric oxide (NO3) at night, affecting its atmospheric lifetime and ecological impact. The rate coefficients for these reactions have been studied to understand isolongifolene's behavior in the environment . Additionally, its interactions with biological systems are being explored to assess its therapeutic potential.

Isolongifolene shares structural similarities with other sesquiterpenes. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
LongifoleneC15H24C_{15}H_{24}Precursor to isolongifolene; different structural configuration.
AlloisolongifoleneC15H24C_{15}H_{24}Isomer with distinct biological activities; less common than isolongifolene.
α-NeocloveneC15H24C_{15}H_{24}Exhibits unique reactivity patterns; used in similar applications.

Isolongifolene is unique due to its specific odor profile and versatile applications in both industrial and environmental contexts. Its synthesis methods are more environmentally friendly compared to those used for some of its analogs, highlighting a significant advantage in sustainable chemistry practices .

XLogP3

5

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Heavy Atom Count

15

UNII

E0LN4V7EY4
PX6N25M90H

GHS Hazard Statements

Aggregated GHS information provided by 1599 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1599 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1598 of 1599 companies with hazard statement code(s):;
H304 (95.37%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

17015-38-2
1135-66-6

Use Classification

Fragrance Ingredients

General Manufacturing Information

2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)-: ACTIVE

Dates

Modify: 2023-08-15

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